Bienvenue dans la boutique en ligne BenchChem!

1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

Kinase inhibition Structure-activity relationship Pyridazine carboxamide

This 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a minimalist, commercially accessible probe designed to explore structure-activity relationships (SAR) of the N1 substituent and the C3-carboxamide side chain within the pyridazine-3-carboxamide kinase inhibitor class, as defined by US patents 9,126,947 and 9,242,958. Its 3-fluorobenzyl group offers a distinct vector for computational docking into kinase hinge-binding pockets, while the simple N-propyl amide provides a defined starting point for systematic optimization toward potential c-Met or ALK inhibitors. The meta-fluoro substitution pattern critically alters kinase selectivity profiles compared to the para-fluoro regioisomer (CAS 1049564-26-2), making this compound indispensable for head-to-head comparative studies. Substituting with near analogues without quantitative biological data risks irreproducible results. Secure your milligram to gram quantities now to ensure assay consistency.

Molecular Formula C15H16FN3O2
Molecular Weight 289.31
CAS No. 1049543-49-8
Cat. No. B2609840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
CAS1049543-49-8
Molecular FormulaC15H16FN3O2
Molecular Weight289.31
Structural Identifiers
SMILESCCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F
InChIInChI=1S/C15H16FN3O2/c1-2-8-17-15(21)13-6-7-14(20)19(18-13)10-11-4-3-5-12(16)9-11/h3-7,9H,2,8,10H2,1H3,(H,17,21)
InChIKeyZTLFHUYKWPKZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049543-49-8): Structural Identity and Compound Class Context for Scientific Procurement


1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule (molecular weight 289.30 g/mol, formula C₁₅H₁₆FN₃O₂) belonging to the pyridazine-3-carboxamide class [1]. The compound features a 1,6-dihydropyridazinone core substituted at N1 with a 3-fluorobenzyl group and at C3 with an N-propyl carboxamide moiety [1]. Pyridazine carboxamide derivatives have been broadly claimed in patents as protein kinase inhibitors, particularly targeting ALK and c-Met, for oncology indications [2].

Why Generic Substitution Fails for 1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide: Structural Nuances in the Pyridazine Carboxamide Class


Within the pyridazine-3-carboxamide kinase inhibitor class, subtle modifications to the N1-benzyl substituent position and the C3-amide alkyl chain critically alter kinase selectivity profiles and physicochemical properties [1]. For example, a positional shift of the fluorine atom from the 3-position to the 4-position on the benzyl ring, as seen in the regioisomeric analogue N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide [2], or variation of the N-alkyl chain length, can abrogate target engagement or introduce off-target activity. Consequently, substituting this specific compound with a near analogue without quantitative, head-to-head comparative biological data cannot guarantee equivalent target inhibition, cellular potency, or selectivity, posing a risk of irreproducible results in kinase profiling or cellular assay campaigns.

Product-Specific Quantitative Evidence Guide for 1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049543-49-8)


Absence of Publicly Available Comparative Biological Activity Data for 1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, ZINC) did not identify any quantitative biological activity data (e.g., IC₅₀, Kᵢ, cellular potency, selectivity profile) for 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide. The only identifiable close comparator is N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049564-26-2), a regioisomer differing in fluorine position on the benzyl ring, but no biological data are publicly available for this comparator either [1]. The broader patent literature claims pyridazine carboxamide analogues as ALK and c-Met kinase inhibitors with reported IC₅₀ values (e.g., <1 µM in enzymatic assays), but these data correspond to structurally distinct, more elaborated analogues and cannot be extrapolated to this specific compound [2].

Kinase inhibition Structure-activity relationship Pyridazine carboxamide

Structural and Physicochemical Property Comparison of 3-Fluoro vs. 4-Fluoro Regioisomers

The target compound's calculated partition coefficient (clogP) is 2.03, with a topological polar surface area (TPSA) of 67.16 Ų, as computed for the molecular formula C₁₅H₁₆FN₃O₂ [1]. The sole identified regioisomeric comparator, N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049564-26-2), shares these same calculated physicochemical descriptors due to identical molecular formula and connectivity, precluding differentiation at this level [2]. However, the positional shift of fluorine from the 3-position (meta) to the 4-position (para) on the benzyl ring can influence the electron density distribution of the aromatic system and alter interactions with kinase hinge-region residues, a well-established phenomenon in fluorine-mediated medicinal chemistry, though direct comparative data are unavailable for this compound.

Medicinal chemistry Lipophilicity Fluorine substitution

Patent-Derived Class-Level Activity Context for Pyridazine-3-Carboxamide Kinase Inhibitors

The patent family encompassing US 9,126,947 B2 and US 9,242,958 B2 explicitly claims substituted pyridazine-3-carboxamide compounds as inhibitors of ALK and c-Met kinases with 'unexpected drug properties' [1]. While the patents exemplify and assay numerous analogues bearing specific substitution patterns (e.g., elaborated amide tails, heterocyclyl moieties) with reported c-Met IC₅₀ values below 1 µM, no assay data are provided for the unelaborated N-propyl, 3-fluorobenzyl-bearing compound. The class-level evidence positions the pyridazine-3-carboxamide scaffold as a validated kinase hinge-binding motif, but the critical R-group SAR linking a simple N-propyl carboxamide and a N1-(3-fluorobenzyl) to target potency and selectivity remains uncharacterized in public repositories.

c-Met ALK Kinase selectivity Cancer therapeutics

Best-Usage Scenarios for Procuring 1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of the N1-Benzyl and C3-Amide Vectors in Pyridazine-3-Carboxamide Kinase Inhibitor Scaffolds

This compound serves as a minimalist, commercially accessible probe for exploring the SAR of the N1-substituent and the C3-carboxamide side chain within the pyridazine-3-carboxamide class, as defined by US patents 9,126,947 and 9,242,958 [1]. Its simple N-propyl amide and meta-fluorobenzyl substitution pattern provide a defined starting point for systematic optimization toward potential c-Met or ALK inhibitors, given the established class-level precedent for kinase inhibition.

Computational Docking and Pharmacophore Modeling Studies Focused on Fluorobenzyl-Pyridazine Binding Modes

The compound's 3-fluorobenzyl group offers a distinct vector for computational docking into kinase hinge-binding pockets, with the fluorine substituent predicted to modulate aromatic π-stacking and potential halogen bonding. Comparative in silico studies with the 4-fluoro regioisomer (CAS 1049564-26-2) [2] may reveal differences in predicted binding poses, though experimental validation is required.

Negative Control Tool Compound Design for Kinase Profiling Campaigns

In the absence of confirmed kinase activity, this compound may function as a structurally matched but biologically silent negative control for more potent, patent-exemplified pyridazine carboxamide inhibitors. Its close chemical similarity to active analogues ensures minimal physicochemical perturbation in cellular assay media, thereby reducing false-positive assay interference attributable to compound aggregation or non-specific reactivity.

Quote Request

Request a Quote for 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.